3-Methoxy-5-hexenal

Description

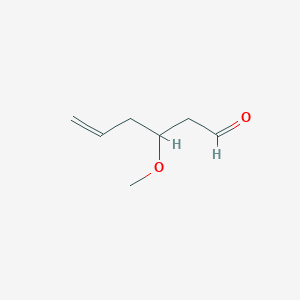

3-Methoxy-5-hexenal is an unsaturated aldehyde with a methoxy group at position 3 and an aldehyde functional group at position 5 on a six-carbon chain. Based on structural inference:

- Molecular formula: Likely C₇H₁₂O₂ (assuming a hexen backbone with methoxy and aldehyde groups).

- Functional groups: Aldehyde (at C5), methoxy (at C3), and an alkene group (position inferred but unspecified).

- Potential applications: Aldehydes with methoxy groups are often studied in flavor chemistry, fragrance synthesis, and as intermediates in organic reactions .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-methoxyhex-5-enal |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9-2)5-6-8/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

DQVKEEXVHVTXTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=C)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-Methoxy-5-hexenal (inferred) with structurally related compounds from the evidence:

Key Differences and Implications

Functional Group Reactivity: Aldehydes vs. Ketones: this compound’s aldehyde group (C5) is more reactive toward nucleophilic addition than the ketone in 5-Methyl-3-hexen-2-one . This makes the former more suitable for condensation reactions in synthetic chemistry. Methoxy Group Effects: The methoxy group in this compound likely enhances solubility in polar solvents compared to non-polar analogs like 5-Methyl-2-phenyl-2-hexenal .

Structural and Stability Considerations: Phenyl vs. Branched vs. Linear Chains: The branched structure of 4-Hexenal,5-methyl-2-(1-methylethenyl)- (CAS 75697-98-2) may reduce volatility compared to linear-chain aldehydes like this compound .

Applications: Fragrance and Flavor Chemistry: 5-Methyl-2-phenyl-2-hexenal’s phenyl group aligns with compounds used in synthetic flavors (e.g., jasmine or fruity notes) .

Research Findings and Data Gaps

Experimental Data from Analogous Compounds

- Concentration Ranges : In flavor studies, aldehydes like hexanal and (Z)-3-hexenyl acetate are reported at >100 ppb, while methoxy-substituted analogs may occur at lower concentrations due to higher reactivity .

- Synthetic Routes : Isoxazole derivatives (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the utility of methoxy groups in heterocyclic synthesis, suggesting pathways for this compound derivatization .

Unresolved Questions

- Stability : The aldehyde group in this compound may render it prone to oxidation or polymerization, a common issue in unsaturated aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.